molecular formula C6H7FN2O2S B1521149 3-Amino-5-fluorobenzene-1-sulfonamide CAS No. 1193388-81-6

3-Amino-5-fluorobenzene-1-sulfonamide

Cat. No.: B1521149
CAS No.: 1193388-81-6
M. Wt: 190.2 g/mol
InChI Key: IIFJJOMPQPAGHV-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H7FN2O2S. It is characterized by the presence of an amino group (-NH2), a fluorine atom, and a sulfonamide group (-SO2NH2) attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide typically involves the following steps:

  • Nitration: The starting material, fluorobenzene, undergoes nitration to introduce a nitro group (-NO2) at the desired position on the benzene ring.

  • Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Sulfonation: The amino group is protected, and the benzene ring is sulfonated to introduce the sulfonamide group (-SO2NH2).

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques helps in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amino group.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) are used under controlled conditions.

  • Reduction: Iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd) are commonly employed.

  • Substitution: Strong nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-Amino-5-fluorobenzene-1-sulfonamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in proteomics research to study protein interactions and functions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Amino-3-fluorobenzene-1-sulfonamide

  • 3-Amino-4-fluorobenzene-1-sulfonamide

  • 2-Amino-3-fluorobenzene-1-sulfonamide

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Properties

IUPAC Name

3-amino-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFJJOMPQPAGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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